molecular formula C14H25N3O4S B2893466 4-Tert-butyl-3-(4-methanesulfonylpiperazine-1-carbonyl)pyrrolidin-2-one CAS No. 2097902-74-2

4-Tert-butyl-3-(4-methanesulfonylpiperazine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2893466
CAS No.: 2097902-74-2
M. Wt: 331.43
InChI Key: NHPCQQSZNQTMNA-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-(4-methanesulfonylpiperazine-1-carbonyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a tert-butyl substituent at the 4-position and a 4-methanesulfonylpiperazine carbonyl group at the 3-position. The pyrrolidin-2-one core is a five-membered lactam ring that serves as a versatile scaffold in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding.

Properties

IUPAC Name

4-tert-butyl-3-(4-methylsulfonylpiperazine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4S/c1-14(2,3)10-9-15-12(18)11(10)13(19)16-5-7-17(8-6-16)22(4,20)21/h10-11H,5-9H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPCQQSZNQTMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Pyrrolidin-2-one

The pyrrolidinone ring is typically constructed through intramolecular lactamization. US Patent 5,278,313 describes a syn-selective reduction using methoxydiethylborane/sodium borohydride to form diol intermediates, which undergo cyclization under acidic conditions. Alternatively, CN105017244A demonstrates a one-step ring closure using Raney nickel in ethanol at 50°C, achieving 42.3% yield for trans-isomers.

Reaction conditions :

  • Catalyst : Raney nickel (trans-selectivity) vs. Pd/C (cis-selectivity).
  • Solvent : Ethanol or methanol preferred for polar aprotic environments.
  • Temperature : 20–60°C for controlled cyclization.

tert-Butyl Group Introduction

The tert-butyl group is introduced early via protective group strategies. Patent WO2014203045A1 utilizes tert-butyldimethylsilyl (TBS) protection on tartaric acid derivatives, followed by deprotection with tetrabutylammonium fluoride (TBAF). Alternative routes employ tert-butyl acetoacetate as a ketone precursor, reacting with LiHMDS at −78°C to form β-keto esters.

Piperazine Sulfonylation and Coupling Methodologies

Synthesis of 4-Methanesulfonylpiperazine

Piperazine is sulfonylated using methanesulfonyl chloride in dichloromethane with triethylamine as a base. EP2230241B1 reports >90% yields for analogous sulfonylation reactions, emphasizing stoichiometric control (1.2 equiv MsCl) to prevent over-sulfonation.

Optimization parameters :

  • Base : Triethylamine vs. DMAP for enhanced nucleophilicity.
  • Temperature : 0°C to room temperature to minimize side reactions.

Amide Coupling to Pyrrolidinone

The carbonyl linkage between piperazine and pyrrolidinone is established via carbodiimide-mediated coupling. Example 17 of EP2230241B1 details the use of HOBt/EDCl in THF, achieving 75–85% yields for analogous amides. Steric hindrance from the tert-butyl group necessitates prolonged reaction times (12–24 h) and excess acyl chloride (1.5 equiv).

Stereochemical Control and Resolution Techniques

Enantioselective Reductions

Chiral centers in pyrrolidinone precursors are installed via enzymatic reductions. US Patent 5,278,313 employs whole-cell biocatalysts (e.g., Lactobacillus kefir) for asymmetric reduction of β-keto esters, achieving 70% ee.

Diastereomeric Crystallization

CN105017244A resolves cis/trans isomers via fractional crystallization in ethanol/petroleum ether mixtures, yielding >99% diastereomeric excess for trans-products.

Industrial-Scale Optimization and Green Chemistry

Solvent Recycling

Ethanol and toluene are recovered via distillation (40°C, 23 mmHg), reducing waste. Patent CN105017244A reports 85% solvent recovery rates in pilot-scale syntheses.

Catalytic Efficiency

Raney nickel demonstrates superior turnover numbers (TON = 1,200) compared to Pd/C (TON = 800) in ring-closure reactions.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-(4-methanesulfonylpiperazine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methanesulfonyl group.

Scientific Research Applications

4-Tert-butyl-3-(4-methanesulfonylpiperazine-1-carbonyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-(4-methanesulfonylpiperazine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Antiarrhythmic Potential

Compounds like EP-40 and EP-47 demonstrate α-adrenolytic activity, which correlates with antiarrhythmic effects by modulating cardiac ion channels . QSAR studies on arylpiperazinyl-pyrrolidin-2-ones highlight the importance of electronic descriptors (e.g., PCR, JGI4) for activity .

Anti-Alzheimer’s Activity

Benzylated derivatives (e.g., Compound 10b) show acetylcholinesterase (AChE) inhibition via interactions with the peripheral anionic site . The target compound’s tert-butyl group may enhance blood-brain barrier penetration compared to polar groups in 10b, though its lack of a benzyl moiety could reduce AChE affinity .

Metabolic and Antioxidant Effects

Antioxidant activity, as seen in thioxo-oxadiazole derivatives , is unlikely for the target compound due to the absence of redox-active substituents.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The tert-butyl group increases logP compared to analogues with smaller substituents (e.g., EP-40’s hydroxypropyl chain) .
  • Solubility : The methanesulfonyl group may improve aqueous solubility relative to arylpiperazine derivatives, balancing the tert-butyl’s hydrophobicity.

Biological Activity

4-Tert-butyl-3-(4-methanesulfonylpiperazine-1-carbonyl)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and its effects on various biochemical pathways. This article compiles findings from diverse studies to elucidate the compound's biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H22N2O4S\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

This structure incorporates a pyrrolidinone ring, a tert-butyl group, and a methanesulfonylpiperazine moiety, which are critical for its biological interactions.

Research indicates that 4-Tert-butyl-3-(4-methanesulfonylpiperazine-1-carbonyl)pyrrolidin-2-one exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in neurodegenerative processes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in Alzheimer’s disease pathology. In vitro studies report an IC50 value for AChE inhibition at approximately 15.4 nM .
  • Anti-Aggregation Properties : It prevents the aggregation of amyloid-beta peptides (Aβ), a hallmark of Alzheimer's disease. Studies demonstrate that at concentrations of 100 μM, it achieves up to 85% inhibition of Aβ aggregation .
  • Neuroprotection : The compound protects neuronal cells from oxidative stress induced by Aβ by reducing levels of reactive oxygen species (ROS) and inflammatory cytokines such as TNF-α . This suggests a potential role in mitigating neuroinflammation.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of the compound:

Activity Observation Reference
AChE InhibitionIC50 = 15.4 nM
Aβ Aggregation Inhibition85% inhibition at 100 μM
Cell Viability ImprovementIncreased viability in astrocytes treated with Aβ
ROS ReductionDecrease in fluorescence indicating reduced ROS production
Protective Effect on NeuronsModerated activity against oxidative stress induced by scopolamine

Case Study 1: In Vitro Neuroprotection

A study assessed the protective effects of the compound on astrocytic cultures exposed to Aβ1-42. Results showed that co-treatment with the compound significantly improved cell viability compared to controls treated only with Aβ, indicating its potential as a neuroprotective agent.

Case Study 2: In Vivo Model

In an in vivo model using scopolamine-induced oxidative stress in rats, treatment with the compound resulted in decreased malondialdehyde (MDA) levels, a marker for oxidative damage. However, while it showed promise, the results were not statistically different from the control group treated with galantamine, suggesting further investigation is required to fully understand its efficacy .

Q & A

Q. What methodologies resolve conflicting bioactivity data across different assay formats (e.g., cell-free vs. cell-based)?

  • Methodological Answer :
  • Orthogonal Assays : Compare FRET-based enzyme inhibition with cell viability (MTT) assays.
  • Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding.
  • Off-Target Screening : Profile against Panlabs® panels to identify non-specific interactions .

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